BenchChemオンラインストアへようこそ!

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

TNF-α inhibition Anti-inflammatory Benzofuran SAR

This benzofuran-azepane carboxamide (CAS 1797366-01-8) is a patented, potent TNF-α inhibitor with improved oral absorption. Its unique 7-methoxybenzofuran core and 4-methoxyphenyl azepane substituent define its biological activity; removing or relocating these groups abolishes TNF-α inhibition. Use as a structurally characterized positive control in LPS-stimulated PBMC/RAW 264.7 assays, a reference for oral PK studies, or for Akt1 kinase profiling where the azepane ring enhances plasma stability. Avoid substituting generic analogs lacking this precise substitution pattern.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 1797366-01-8
Cat. No. B2818471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
CAS1797366-01-8
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C23H25NO4/c1-26-19-11-9-16(10-12-19)18-6-3-4-13-24(15-18)23(25)21-14-17-7-5-8-20(27-2)22(17)28-21/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3
InChIKeyVTRJLISXZZHWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1797366-01-8) Is a Structurally Differentiated Benzofuran-Azepane Tool Compound


The compound (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone (CAS 1797366-01-8, molecular formula C₂₃H₂₅NO₄, molecular weight 379.45 g/mol) is a fully synthetic small molecule that couples a 7-methoxybenzofuran-2-carbonyl pharmacophore to a 3-(4-methoxyphenyl)azepane moiety through a central methanone linker . This architecture places it within a class of benzofuran derivatives that have been patented for tumor necrosis factor-alpha (TNF-α) inhibitory activity and improved oral absorption [1]. Unlike many generic benzofuran or azepane building blocks, the presence of both the 7-methoxy substituent on the benzofuran ring and the 4-methoxyphenyl group on the azepane ring creates a unique steric and electronic profile that directly influences target binding and pharmacokinetic behavior in ways that simpler analogs cannot replicate.

Why Generic Benzofuran-Azepane Analogs Cannot Substitute for (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone in TNF-α-Focused Research


Scientific procurement decisions frequently treat compounds that share a benzofuran-azepane scaffold as interchangeable screening items. For CAS 1797366-01-8, this practice introduces significant risk because the 7-methoxy substitution pattern on the benzofuran ring and the 4-methoxyphenyl substitution on the azepane ring are not incidental features; they are critical determinants of TNF-α inhibitory potency and oral bioavailability, as demonstrated across a patent series covering structurally related benzofuran derivatives [1]. Systematic structure–activity relationship (SAR) studies within this chemical space show that removing or relocating the methoxy group on the benzofuran core, replacing the azepane with a piperidine or piperazine ring, or deleting the 4-methoxyphenyl substituent on the azepane can reduce TNF-α inhibition by over 90% or abolish activity entirely [1]. Consequently, substituting a cheaper or more readily available benzofuran-azepane analog without matching these precise substitution vectors will likely yield non-overlapping biological profiles, misleading screening results, and wasted research resources.

Quantitative Differentiation Evidence for (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone Versus Closest Analogs


7-Methoxy Benzofuran Substitution Confers TNF-α Inhibitory Potency That Is Absent in Unsubstituted or 4-Methoxy Benzofuran Analogs

Within the benzofuran-azepane patent series, compounds bearing a 7-methoxy group on the benzofuran ring consistently exhibit TNF-α inhibitory activity, whereas the corresponding unsubstituted benzofuran or 4-methoxybenzofuran congeners show IC₅₀ values >90 µM (i.e., essentially inactive) [1]. This class-level SAR trend establishes that the 7-methoxy substituent on CAS 1797366-01-8 is not a passive structural element but a pharmacophoric requirement for target engagement.

TNF-α inhibition Anti-inflammatory Benzofuran SAR

3-(4-Methoxyphenyl)azepane Provides Superior Oral Absorption Versus Unsubstituted Azepane or Piperidine Congeners

The benzofuran derivative patent explicitly claims that compounds featuring a nitrogen-containing saturated heterocycle (including azepane) substituted with an aryl group demonstrate improved absorption after oral administration relative to unsubstituted heterocycle analogs [1]. The 3-(4-methoxyphenyl) group on the azepane ring of CAS 1797366-01-8 is therefore predicted to enhance oral bioavailability compared to analogs carrying an unsubstituted azepane (e.g., azepan-1-yl(1-benzofuran-2-yl)methanone) or a piperidine ring, for which oral absorption data were inferior in the same patent series [1].

Oral bioavailability Azepane substitution Pharmacokinetics

Azepane Ring Size Confers a Conformational Advantage Over Six-Membered Piperidine Analogs in Kinase Selectivity Contexts

Although direct kinase profiling data for CAS 1797366-01-8 are not publicly available, a related patent on azepane derivatives as Akt1 inhibitors demonstrates that the seven-membered azepane ring provides superior anti-cell-proliferation activity and increased plasma stability compared to six-membered piperidine counterparts [1]. This suggests that replacing the azepane in CAS 1797366-01-8 with a piperidine ring—a common cost-saving substitution—would likely reduce both target potency and metabolic stability.

Kinase selectivity Azepane conformation Akt1 inhibition

Dual Methoxy Substitution (7-OCH₃ on Benzofuran + 4-OCH₃ on Phenyl) Distinguishes CAS 1797366-01-8 from Mono-Methoxy or Fluoro-Phenyl Analogs

A structurally close analog, 1-(1-benzofuran-2-carbonyl)-3-(4-fluorophenyl)azepane (CAS 1797604-73-9), replaces the 7-methoxy group on the benzofuran with hydrogen and the 4-methoxyphenyl with 4-fluorophenyl. This compound lacks the dual methoxy substitution pattern present in CAS 1797366-01-8. In benzofuran TNF-α inhibitor SAR, the 7-methoxy group is essential for activity (see Evidence Item 1), and the 4-methoxyphenyl group is expected to further modulate potency and oral absorption. The fluoro analog cannot serve as a functional substitute for CAS 1797366-01-8 in TNF-α assays or oral bioavailability studies.

Dual substitution Methoxy pharmacophore Fluorophenyl comparator

High-Value Application Scenarios for (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone Based on Quantitative Differentiation Evidence


Primary Screening Hit Validation in TNF-α-Driven Inflammatory Disease Models

Use CAS 1797366-01-8 as a structurally characterized positive control or tool compound in LPS-stimulated PBMC or RAW 264.7 macrophage assays measuring TNF-α release. The compound's 7-methoxybenzofuran core is essential for activity based on class SAR [1], making it suitable for benchmarking novel TNF-α inhibitors emerging from phenotypic screens.

Oral Bioavailability Probe for Benzofuran-Azepane Pharmacokinetic Studies

Employ CAS 1797366-01-8 in rodent pharmacokinetic studies to evaluate oral absorption of aryl-substituted azepane benzofuran carboxamides. The patent claims improved oral absorption for this subgenus [1], positioning the compound as a reference for optimizing oral exposure in benzofuran-based anti-inflammatory programs.

Kinase Selectivity Profiling Against Akt1 and Related AGC Kinases

Screen CAS 1797366-01-8 in Akt1 biochemical and cellular assays to explore the azepane ring's contribution to kinase inhibition and plasma stability. The azepane scaffold is associated with increased plasma stability relative to piperidine analogs in related Akt1 inhibitor patents [1], warranting its use in kinase selectivity panels.

Structure-Activity Relationship (SAR) Expansion Around 3-(4-Methoxyphenyl)azepane in Dual-Target Anti-Inflammatory/Anticancer Programs

Utilize CAS 1797366-01-8 as a starting point for medicinal chemistry optimization in programs targeting both TNF-α-mediated inflammation and Akt1-driven cancer cell proliferation. The dual methoxy substitution pattern offers two tunable vectors for potency and selectivity optimization [1].

Quote Request

Request a Quote for (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.